molecular formula C16H14ClNO3 B11503369 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3,4-dihydro-2H-1,3-benzoxazine

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11503369
M. Wt: 303.74 g/mol
InChI Key: DGDLDHDECSJLSI-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3,4-dihydro-2H-1,3-benzoxazine is a complex organic compound that features a benzodioxole moiety and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde and a suitable acid catalyst to form 1,3-benzodioxole.

    Formation of the Benzoxazine Ring: This involves the reaction of the chlorinated benzodioxole with an amine and formaldehyde under acidic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could also be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the chlorinated site or the benzoxazine ring.

    Substitution: Nucleophilic substitution reactions can take place at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the chlorinated site or the benzoxazine ring.

    Substitution: Substituted derivatives where the chlorine atom is replaced by a nucleophile.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorinated benzoxazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine functionality.

    1-(1,3-benzodioxol-5-yl)-3-benzyl-succinic acid: Contains the benzodioxole moiety and a succinic acid group.

    1-(1,3-benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Features the benzodioxole moiety and indole structure.

Uniqueness

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both the benzodioxole and benzoxazine rings, along with a chlorine atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H14ClNO3/c17-13-2-4-14-12(6-13)8-18(9-19-14)7-11-1-3-15-16(5-11)21-10-20-15/h1-6H,7-10H2

InChI Key

DGDLDHDECSJLSI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCN1CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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